5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound belonging to the pyrazolopyrimidine family. This compound is known for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is functionalized with an azepane ring and a 2-methylphenyl group.
Scientific Research Applications
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Preparation Methods
The synthesis of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with the azepane and 2-methylphenyl groups. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazolo[3,4-d]pyrimidine core.
Chemical Reactions Analysis
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Comparison with Similar Compounds
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with various functional groups that exhibit different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic system with potential kinase inhibitory activity.
Thioglycoside derivatives: Compounds with similar core structures but different functional groups that may exhibit unique biological properties
The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15-8-4-5-9-17(15)25-19-16(12-22-25)20(27)24(14-21-19)13-18(26)23-10-6-2-3-7-11-23/h4-5,8-9,12,14H,2-3,6-7,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDLMJLXRPAZAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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